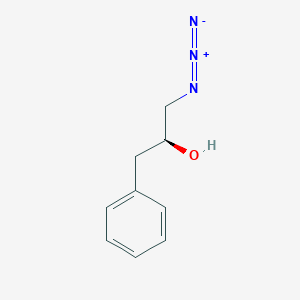

(S)-1-Phenyl-3-azido-2-propanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

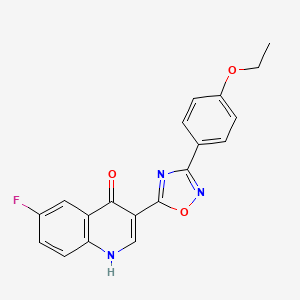

(S)-1-Phenyl-3-azido-2-propanol, commonly referred to as S-PAP, is a versatile organic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a melting point of -20 °C and a boiling point of 134 °C. It is soluble in water, ethanol, and methanol. S-PAP is a chiral compound, meaning it has two forms, (R)-1-Phenyl-3-azido-2-propanol and (S)-1-Phenyl-3-azido-2-propanol, which differ in their three-dimensional structure.

Aplicaciones Científicas De Investigación

Synthetic Studies on Oxirane Compounds : (S)-1-Phenyl-3-azido-2-propanol was involved in the study of oxirane compounds, where derivatives were synthesized and described, contributing to synthetic organic chemistry (Suami, Tetsuo, Uchida, Ichiro, & Umezawa, Sumio, 1956).

Asymmetric Synthesis in Drug Development : This compound plays a role in the asymmetric synthesis of chiral alcohols, such as 3-chloro-1-phenyl-1-propanol, used in antidepressant drugs. The research highlighted the effectiveness of certain yeast reductases in achieving high enantioselectivity (Y. Choi et al., 2010).

Resolution of Racemic Mixtures : The racemic mixtures of 1-aryloxy-3-azido-2-propanols, including (S)-1-Phenyl-3-azido-2-propanol, were resolved using lipase-mediated acylation, illustrating the compound's role in resolving chiral substances (Pchelka, B., Radomska, J., & Plenkiewicz, J., 1998).

Studies in Lewis Acid-Promoted Reactions : The compound was used in the study of Lewis acid-promoted reactions involving chiral 2-aryl-3-azido-1-propanols, which resulted in various products depending on the electronic nature of the phenyl group (Katz, C., & Aubé, J., 2003).

Enantioselective Production in Pharmaceutical Industries : (S)-1-Phenyl-3-azido-2-propanol's optically active isomer is used in the pharmaceutical industry as a chiral building block. Studies focused on optimizing conditions for enantioselective production using various methodologies (Soyer, Aslı, Bayraktar, E., & Mehmetoğlu, Ü., 2010).

Application in Material Science : The compound was also used in the study of coal flotation in low-rank carbonaceous minerals, highlighting its potential in material science applications (Vilasó-Cadre, Javier E. et al., 2021).

Ring-Opening Polymerization : It has been utilized in studies involving the ring-opening polymerization of δ-valerolactone, indicating its relevance in polymer chemistry (Kakuchi, R. et al., 2010).

Propiedades

IUPAC Name |

(2S)-1-azido-3-phenylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c10-12-11-7-9(13)6-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZHIJATXQDZPO-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN=[N+]=[N-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CN=[N+]=[N-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-cyano-N-(3-methoxyphenyl)-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]prop-2-enamide](/img/structure/B2424631.png)

![3-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2424634.png)

![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine](/img/structure/B2424639.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2424643.png)

![1-(3-Fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2424645.png)

![3-(3-methoxyphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2424648.png)

![4-butoxy-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2424651.png)